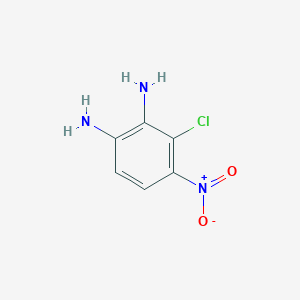

3-Chloro-4-nitro-1,2-benzenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-nitro-1,2-benzenediamine is an organic compound with the chemical formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . It appears as a white to brown solid .

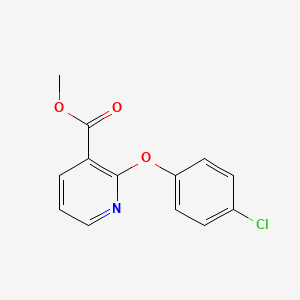

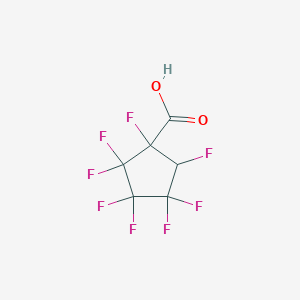

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-nitro-1,2-benzenediamine consists of a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-nitro-1,2-benzenediamine are not fully available. It is known to be a white to brown solid , but other properties such as melting point, boiling point, density, refractive index, and flash point are not specified .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazoles and Quinoxalines

A significant application of 3-Chloro-4-nitro-1,2-benzenediamine is in the synthesis of various heterocyclic compounds. Tian and Grivas (1992) demonstrated the use of 3-nitro-1,2-benzenediamines in synthesizing 2-methyl-4-nitrobenzimidazoles, an important class of organic compounds with various applications in medicinal chemistry (Tian & Grivas, 1992). Another study by Sundberg and Ellis (1982) explored the acid-catalyzed cyclizative condensation of halopyridines with 1,2-benzenediamines, highlighting the use of 4-nitro-1,2-benzenediamine in forming pyrido[1,2‐a]benzimidazoles (Sundberg & Ellis, 1982).

Synthesis of Quinoxaline Derivatives

The compound is also involved in the synthesis of quinoxaline derivatives. For instance, Tian and Grivas (1992) used 4-bromo- or 4-chloro-3-nitro-1,2-benzenediamines for the efficient synthesis of 6-halo-5-nitroquinoxalines (Tian & Grivas, 1992).

Role in Benzodiazepine Derivatives Synthesis

Pennini et al. (1988) used 4-chloro-1,2-benzenediamine in the synthesis of benzodiazepine derivatives, highlighting its utility in creating pharmacologically significant compounds (Pennini et al., 1988).

Applications in Sensing Technology

Roth et al. (2006) discussed the use of 2-nitro-1,4-benzenediamine-functionalized polymers as water-soluble UV-Vis-sensitive pH sensors, indicating the application of similar compounds in sensing technologies (Roth et al., 2006).

Analytical Applications in Hair Dye Analysis

Zong-ping (2012) utilized 2-nitro-p-benzenediamine, a related compound, in the HPLC determination of hair dyes, suggesting potential analytical applications of 3-Chloro-4-nitro-1,2-benzenediamine in similar contexts (Huang Zong-ping, 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and proteins, affecting their function .

Mode of Action

It’s suggested that the compound might undergo aromatic nucleophilic substitutions . This involves the replacement of a substituent in an aromatic ring with a nucleophile, leading to changes in the compound’s structure and properties .

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium .

Result of Action

Action Environment

Factors such as temperature, ph, and presence of other chemicals can potentially affect the compound’s action .

Eigenschaften

IUPAC Name |

3-chloro-4-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCAKBVBBFHHIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-nitro-1,2-benzenediamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![Calix[6]hydroquinone](/img/structure/B6360106.png)

![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)